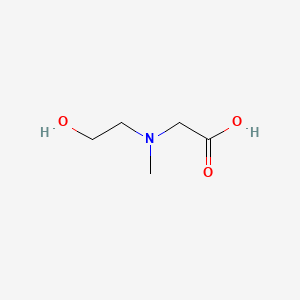

N-(2-hydroxyethyl)-N-methylglycine

概要

説明

N-(2-hydroxyethyl)-N-methylglycine is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a hydroxyethyl group and a methyl group attached to the nitrogen atom of glycine. This compound is often utilized for its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: N-(2-hydroxyethyl)-N-methylglycine can be synthesized through several methods. One common approach involves the reaction of glycine with ethanolamine and formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where glycine, ethanolamine, and formaldehyde are mixed in precise ratios. The reaction is monitored closely to maintain optimal conditions, such as temperature and pH, to achieve high yields and purity.

化学反応の分析

Types of Reactions: N-(2-hydroxyethyl)-N-methylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions are typically conducted in the presence of a suitable solvent and catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Chemical Properties and Characteristics

- Molecular Formula : C5H11NO3

- Molecular Weight : 133.15 g/mol

- CAS Number : 26294-19-9

- Solubility : Soluble in water and methanol

Biochemical Research

N-(2-hydroxyethyl)-N-methylglycine serves as a crucial reagent in biochemical research, particularly in the synthesis of peptides and nucleotides. Its nucleophilic properties facilitate the formation of new compounds, making it an important catalyst in various reactions.

Case Study: Peptide Synthesis

A study demonstrated the use of this compound as a catalyst in peptide synthesis, where it improved yield and purity compared to traditional methods. The compound's ability to stabilize intermediates during synthesis was highlighted, showcasing its effectiveness in producing bioactive peptides.

Environmental Applications

The compound has been explored for its potential in environmental remediation, particularly in the removal of heavy metals from wastewater.

Data Table: Heavy Metal Remediation

In a recent study, glycine-based nanocomposites incorporating this compound were found to effectively extract heavy metals from contaminated water sources, demonstrating significant antibacterial activity against pathogenic bacteria as well.

Polymer Chemistry

This compound is utilized as a building block in polymer chemistry. It acts as a reducing agent and catalyst in the synthesis of various polymers, contributing to the development of materials with enhanced properties.

Case Study: Polymer Synthesis

Research indicated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability. The compound's role in cross-linking reactions was crucial for achieving desired material characteristics.

Pharmaceutical Applications

The compound has potential applications in drug formulation and delivery systems due to its biocompatibility and ability to enhance solubility.

Data Table: Drug Formulation Applications

Studies have shown that this compound can significantly enhance the solubility of poorly soluble drugs, making it a valuable excipient in pharmaceutical formulations.

作用機序

The mechanism of action of N-(2-hydroxyethyl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the methyl group can participate in hydrophobic interactions, further modulating the compound’s activity.

類似化合物との比較

N-(2-hydroxyethyl)-N-methylglycine can be compared to other similar compounds such as methyldiethanolamine and N-(2-hydroxyethyl)ethylenediamine. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. Methyldiethanolamine, for example, is commonly used in gas treating applications, whereas N-(2-hydroxyethyl)ethylenediamine is often employed in the synthesis of coordination polymers .

By understanding the distinct properties and applications of this compound, researchers and industry professionals can leverage its potential in various scientific and industrial endeavors.

生物活性

N-(2-hydroxyethyl)-N-methylglycine, also known as hydroxyethylmethylglycine, is a compound with diverse biological activities and applications. This article explores its biological functions, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features a hydroxyl group attached to an ethyl chain and a methylglycine moiety, making it an amphoteric surfactant with polar functional groups that enhance its solubility in water .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Metabolic Intermediate : It plays a role in various metabolic pathways, acting as a precursor for other biologically relevant compounds.

- Chelating Agent : The compound has the ability to chelate metal ions, which can be beneficial in various biochemical applications and therapeutic contexts .

- Potential Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels, particularly acetylcholine .

Synthesis Methods

This compound can be synthesized through several methods:

- From Ethanolamines : High yields can be achieved using N-alkylethanolamines and glyoxal as starting materials .

- Catalytic Processes : Various transition metal-doped catalysts have been employed to facilitate the conversion of triglycerides into fatty acid diethanolamides, which can include derivatives of this compound.

1. Neuroprotective Potential

A study investigated the neuroprotective effects of this compound derivatives in models of Alzheimer's disease. The results indicated that these compounds could inhibit acetylcholinesterase activity, leading to increased acetylcholine levels and improved cognitive function in treated subjects .

2. Chelation Properties

Research on the coordination ability of this compound with copper(II) ions showed that it forms stable complexes. These complexes demonstrated enhanced antibacterial activity compared to free copper ions, suggesting potential applications in antimicrobial therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Formula | Unique Features |

|---|---|---|

| N-Methylglycine | C₂H₇NO₂ | Simpler structure without hydroxyl group |

| Hydroxyethylmethacrylate | C₅H₁₀O₃ | Primarily used in polymer synthesis |

| N-(2-Hydroxyethyl)-N-methylaniline | C₉H₁₃NO | Contains an aromatic ring affecting reactivity |

This compound stands out due to its dual functional groups (hydroxyl and amine), allowing for versatile reactivity not seen in simpler analogs. Its ability to chelate metals while also participating in biological processes makes it particularly unique among similar compounds .

Applications

The compound finds applications across various fields:

特性

IUPAC Name |

2-[2-hydroxyethyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(2-3-7)4-5(8)9/h7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYWPPQQCQRHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466030 | |

| Record name | N-(2-Hydroxyethyl)-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26294-19-9 | |

| Record name | N-(2-Hydroxyethyl)-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-(2-hydroxyethyl)-N-methylglycine interact with copper(II), and what is the resulting structure?

A1: this compound acts as a tridentate ligand, meaning it binds to the copper(II) ion through three donor atoms. Specifically, it coordinates through the nitrogen atom, the deprotonated oxygen atom of the carboxylate group, and the oxygen atom of the hydroxyl group. This forms two distorted five-membered rings around the copper(II) ion. The overall complex, bis[N-(2-hydroxyethyl)-N-methylglycinato]copper(II), adopts a distorted octahedral geometry [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。